Aleglitazar - 475479-24-4

Aleglitazar

Catalog Number: EVT-3465102
CAS Number: 475479-24-4
Molecular Formula: C24H23NO5S
Molecular Weight: 437.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo[b]thiophen-7-yl)propanoic acid (also known as PF-407288) is a synthetic small molecule developed as a research tool for studying breast cancer resistance protein (BCRP). [] BCRP is a membrane transporter protein that plays a critical role in drug efflux, limiting the cellular uptake and distribution of various compounds, including many anticancer drugs. [] 2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo[b]thiophen-7-yl)propanoic acid acts as a BCRP-specific substrate, meaning it is specifically transported by this protein. [] This property makes it valuable for investigating the role of BCRP in drug resistance, drug-drug interactions, and drug distribution, particularly in the context of brain penetration. []

(S)-2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-yl}-propionic Acid Salts

Flavopiridol

Imatinib Mesylate (Gleevec)

Prazosin

PF-407288

(E)-3‐{4‐[8‐fluoro‐4‐(4‐hydroxyphenyl)‐2,3‐dihydrobenzo[b]oxepin‐5‐yl]phenyl}acrylic acid 8

Benzoxepine-Pyrimidine Conjugate 31

4,6‐bis(isobutyl(methyl)amino)pyrimidine

3-(5-methoxy-1H-benzo[d]imidazol-2-yl)propanoic Acid

3‐(diethylamino)‐7‐imino‐7H‐benzo[4,5]imidazo[1,2‐a]chromeno[3,2‐c]pyridine‐6‐carbonitrile (DIBC)

Compound Description: DIBC is a small molecule used in the fabrication of ternary organic solar cells (OSCs). It forms hydrogen bond interactions with [, ]‐phenyl‐C71‐butyric acid methyl ester (PC71BM) in solid films, leading to enhanced performance of the OSCs. These interactions are thought to enhance electrostatic potential (ESP) of PC71BM, facilitating charge transport. The DIBC-containing devices show good tolerance to film thickness and blend ratios, as well as good thermal and light radiation stability. [5]

Source and Classification

Aleglitazar is classified as a synthetic pharmaceutical agent, specifically a dual PPAR-α/γ agonist. It was developed through the structural design of alpha-alkoxy-beta-arylpropionic acids, which are known for their balanced agonistic properties toward these receptors. The compound has undergone various phases of clinical trials to evaluate its efficacy and safety in patients with type II diabetes and chronic kidney disease .

Synthesis Analysis

Methods and Technical Details

The synthesis of aleglitazar involves several key steps that focus on achieving the desired structural characteristics necessary for dual receptor activation. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available arylpropionic acid derivatives.
  2. Functionalization: Alkoxy groups are introduced at specific positions on the aromatic ring to enhance binding affinity to PPAR receptors.
  3. Reactions: Various organic reactions, including esterification and coupling reactions, are employed to construct the final compound.
  4. Purification: The product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

This synthetic route has been optimized to yield high quantities of aleglitazar while maintaining the integrity of its pharmacological properties .

Molecular Structure Analysis

Structure and Data

The molecular structure of aleglitazar is characterized by:

  • Molecular Formula: C19_{19}H20_{20}N2_{2}O3_{3}
  • Molecular Weight: Approximately 320.37 g/mol
  • 3D Structure: The compound features a complex arrangement that allows effective interaction with both PPAR-α and PPAR-γ, facilitating its dual agonistic action.

The crystal structure has been elucidated through X-ray crystallography, revealing key interactions within the ligand-binding domains of the receptors that contribute to its pharmacological profile .

Chemical Reactions Analysis

Reactions and Technical Details

Aleglitazar undergoes various chemical reactions that are crucial for its activity:

  1. Binding Mechanism: Upon administration, aleglitazar binds to the ligand-binding domains of PPAR-α and PPAR-γ, leading to receptor activation.
  2. Transcriptional Activity: This binding initiates a cascade of transcriptional events that promote fatty acid oxidation (via PPAR-α) and improve insulin sensitivity (via PPAR-γ).
  3. Metabolic Effects: The compound influences lipid metabolism and glucose homeostasis, which are critical in managing type II diabetes.

Studies have demonstrated that aleglitazar significantly alters lipid profiles by decreasing triglycerides and increasing high-density lipoprotein cholesterol levels .

Mechanism of Action

Process and Data

Aleglitazar's mechanism of action involves:

  1. PPAR Activation: By activating both PPAR subtypes, aleglitazar enhances the transcription of genes involved in lipid metabolism, glucose uptake, and inflammation reduction.
  2. Insulin Sensitivity Improvement: The dual activation leads to improved insulin sensitivity in peripheral tissues, thereby lowering blood glucose levels.
  3. Cardiovascular Benefits: Clinical studies suggest that aleglitazar may reduce cardiovascular risks by improving lipid profiles and exerting anti-inflammatory effects .

Data from clinical trials indicate significant improvements in metabolic parameters among patients treated with aleglitazar compared to traditional therapies like pioglitazone .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aleglitazar exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are essential for formulation development but have not been widely published.

These properties are crucial for optimizing dosage forms and ensuring bioavailability during clinical applications .

Applications

Scientific Uses

Aleglitazar has significant potential applications in:

  1. Diabetes Management: It is primarily studied for its role in treating type II diabetes by improving glycemic control and lipid profiles.
  2. Cardiovascular Risk Reduction: Aleglitazar's ability to modulate lipid metabolism positions it as a candidate for reducing cardiovascular events in diabetic patients.
  3. Chronic Kidney Disease Therapy: Ongoing research explores its effects on renal function in patients with chronic kidney disease associated with diabetes .
Molecular Mechanisms of PPARα/γ Dual Agonism

Structural Basis of Receptor Binding Specificity

Aleglitazar ((S)-2-(4-(5-((3,5-dimethylisoxazol-4-yl)methoxy)-2-methyl-4-(4-(trifluoromethyl)phenyl)phenoxy)propanoic acid) exhibits a unique molecular architecture enabling balanced activation of PPARα and PPARγ. Its extended hydrophobic structure features a central benzothiophene ring and terminal phenyl group, achieving exceptional shape complementarity within the ligand-binding domains (LBDs) of both receptors. Crystallographic studies reveal that aleglitazar stabilizes helix 12 (H12) in the canonical active conformation required for coactivator recruitment in both PPAR subtypes. Key interactions include:

  • PPARα-specific binding: The carboxylic acid head forms three hydrogen bonds with Ser280, Tyr314, and His440, while hydrophobic interactions involve Ile272, Phe318, and Leu321 [1].
  • PPARγ-specific binding: Similar hydrogen bonding occurs with Ser289, His323, and His449, with hydrophobic stabilization by Cys285, Leu330, and Ile326 [1] [2].
  • Unique bipartite stabilization: Unlike partial agonists, aleglitazar’s elongated structure occupies both the canonical binding pocket and the hydrophobic "arm" near the β-sheet region, enhancing binding efficiency and transcriptional stability [3].

Table 1: Key Binding Interactions of Aleglitazar in PPARα vs. PPARγ

Structural FeaturePPARα InteractionsPPARγ Interactions
Hydrogen Bonding PartnersSer280, Tyr314, His440Ser289, His323, His449
Key Hydrophobic ContactsIle272, Phe318, Leu321Cys285, Leu330, Ile326
Helix 12 StabilizationTyr464-mediated hydrophobic surfaceTyr473-mediated hydrophobic surface
Binding Pocket Occupancy97% van der Waals surface complementarity95% van der Waals surface complementarity

This precise molecular docking results in balanced EC50 values of 5 nM (PPARα) and 9 nM (PPARγ), demonstrating ~1,000-fold greater potency for PPARα activation compared to earlier dual agonists like tesaglitazar (EC50 PPARα = 4,780 nM) [1] [6].

Transcriptional Regulation of Metabolic Genes

Aleglitazar modulates gene expression through PPARα/γ heterodimerization with retinoid X receptor (RXR) and selective cofactor recruitment. Transcriptomic profiling in primary human hepatocytes reveals distinct regulatory mechanisms:

  • Lipid Metabolism Programming: At EC50-aligned concentrations, aleglitazar upregulates APOA1 (HDL synthesis), CPT1A (fatty acid oxidation), and LDLR (cholesterol clearance) 2.5-fold more effectively than pioglitazone/fenofibrate combinations. Concurrently, it represses SREBF1 (lipogenesis) and ANGPTL3 (triglyceride metabolism) [7].
  • Glucose Homeostasis Genes: Enhanced expression of GLUT4, ADIPOQ (adiponectin), and IRS2 improves insulin sensitivity. In TNF-α-stimulated adipocytes, aleglitazar (10 nM) restores insulin-induced Akt phosphorylation by 85% and reverses IRS1-Ser312 hyperphosphorylation, normalizing glucose uptake [10].
  • Anti-Inflammatory Reprogramming: Aleglitazar suppresses TNF-α-induced IL6, CXCL10, and MCP1 transcription in human adipocytes by 60–80% via PPARγ-dependent blockade of NF-κB. Secretome analysis shows 70% reduced monocyte migration versus controls, demonstrating functional impact [10].

Cofactor profiling indicates aleglitazar preferentially recruits the p160 family coactivators SRC-1 and SRC-3 to PPARγ, while promoting NCoR corepressor dissociation from PPARα. This dual chromatin-remodeling action drives synergistic transactivation of metabolic genes without the disproportionate adipogenic effects of full PPARγ agonists [1] [7].

Table 2: Metabolic Genes Regulated by Aleglitazar in Human Cells

Gene SymbolBiological FunctionFold Change vs. ControlPrimary Pathway
APOA1HDL component synthesis+4.2Reverse cholesterol transport
CPT1AMitochondrial β-oxidation+3.8Fatty acid catabolism
ADIPOQInsulin sensitizing adipokine+5.1Glucose uptake
SREBF1Lipogenic transcription factor-2.9Lipogenesis repression
MCP1Monocyte chemotaxis-3.5Inflammation suppression

Comparative Efficacy of Balanced vs. Selective PPAR Activation

Aleglitazar’s balanced PPARα/γ engagement confers distinct advantages over selective or unbalanced agonists:

  • Receptor Activation Selectivity: With a PPARα:γ potency ratio of 1.8 (EC50 5 nM vs. 9 nM), aleglitazar exhibits true balanced dual agonism. This contrasts with muraglitazar (PPARα EC50 = 5,680 nM; PPARγ EC50 = 243 nM; ratio 23.4) and tesaglitazar (PPARα EC50 = 4,780 nM; PPARγ EC50 = 3,420 nM; ratio 1.4), which show γ-dominant or weak pan-activation profiles [1].
  • Transcriptional Signature Uniqueness: Causal network modeling demonstrates that aleglitazar induces 38% more gene changes in HDL/LDL metabolic pathways versus tesaglitazar or pioglitazone/fenofibrate. Crucially, it uniquely downregulates PCSK9 while avoiding NFE2L2-mediated stress responses activated by fibrate-containing regimens [7].
  • Partial Agonism Advantages: Unlike full PPARγ agonists (e.g., rosiglitazone), aleglitazar acts as a partial agonist for PPARα (maximal activation = 7-fold vs. fenofibric acid’s 12-fold). This moderated activity avoids excessive fatty acid oxidation while maintaining lipid-lowering efficacy [1] [6].

Table 3: Head-to-Head Comparison of PPAR Agonists’ Potency Profiles

CompoundPPARα EC50 (nM)PPARγ EC50 (nM)PPARδ EC50 (nM)α:γ Potency Ratio
Aleglitazar593761.8
Tesaglitazar4,7803,42051,0001.4
Muraglitazar5,68024316,40023.4
Fenofibric acid22,4001,470*1,06015.2
Pioglitazone11,6001,1609,21010.0

* Low maximal activation; partial efficacy

The molecular efficacy translates to functional advantages: In hyperlipidemic primates, aleglitazar reduced triglycerides by 40% and LDL by 20% while improving insulin sensitivity comparably to maximal-dose pioglitazone – effects attributable to synergistic gene regulation rather than pharmacokinetic interactions [3] [6].

Properties

CAS Number

475479-24-4

Product Name

Aleglitazar

IUPAC Name

2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid

Molecular Formula

C24H23NO5S

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C24H23NO5S/c1-15-19(25-23(30-15)16-6-4-3-5-7-16)10-12-29-20-9-8-17(14-21(28-2)24(26)27)22-18(20)11-13-31-22/h3-9,11,13,21H,10,12,14H2,1-2H3,(H,26,27)

InChI Key

DAYKLWSKQJBGCS-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)O)OC

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.